1-(4-(3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺)苯甲酰)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

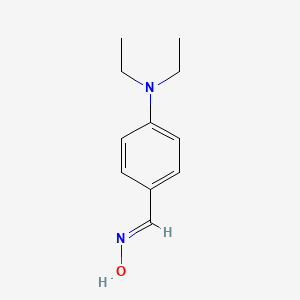

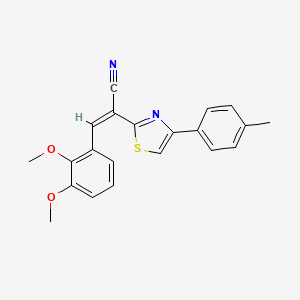

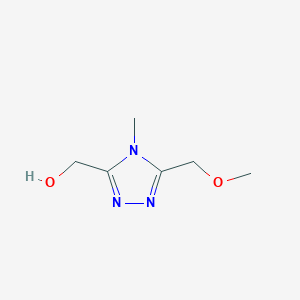

The compound “1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring is substituted with a methoxy group and a methyl group . The molecule also contains a benzoyl group and a piperidine ring, both of which are attached to a carboxamide group .

科学研究应用

合成和表征

- 该化合物属于一类已合成并表征出各种生物和化学性质的化学物质。例如,研究探索了吡唑衍生物的功能化反应,这对于了解它们的化学行为和在药物化学中的潜在应用至关重要 (Yıldırım, Kandemirli, & Demir, 2005)。这项基础研究有助于掌握该化合物的反应性和进一步改性的潜力。

分子相互作用和药理潜力

- 对吡唑衍生物的研究,包括与本化合物结构相似的吡唑衍生物,揭示了它们与生物受体的相互作用,例如 CB1 大麻素受体。这些相互作用已被分析用于开发模型,以了解结构变化如何影响结合亲和力和活性,这对于药物开发和治疗应用至关重要 (Shim, Welsh, Cartier, Edwards, & Howlett, 2002)。

生物活性和治疗潜力

- 吡唑衍生物的化学框架已被探索其产生具有显着生物活性的化合物的潜力,例如抗炎、镇痛和抗病毒作用。例如,从维斯那金酮和凯林酮衍生的新型化合物对环氧合酶酶表现出高抑制活性,并具有镇痛和抗炎特性,表明它们作为治疗剂的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。这些发现指出了吡唑衍生物的多功能药理应用,包括目标化合物。

抗菌和抗病毒应用

- 吡唑衍生物的构效关系已针对其抗菌和抗病毒潜力进行了研究。具有吡唑核心的化合物已显示出对抗各种病原体的希望,包括结核分枝杆菌,突出了它们在解决传染病中的潜在作用 (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013)。

作用机制

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. For instance, it displayed superior antipromastigote activity against Leishmania aethiopica . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Pharmacokinetics

The compound has shown potent in vitro antileishmanial and in vivo antimalarial activities , suggesting that it has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the target organisms. For example, it has shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei . This leads to the treatment of the diseases caused by these organisms.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the presence of other organisms, the pH of the environment, and the temperature . .

属性

IUPAC Name |

1-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-23-11-15(18(22-23)28-2)17(26)21-14-5-3-13(4-6-14)19(27)24-9-7-12(8-10-24)16(20)25/h3-6,11-12H,7-10H2,1-2H3,(H2,20,25)(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPRXPPESDRGRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)

![4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2355598.png)

![3-butyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355599.png)

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355604.png)